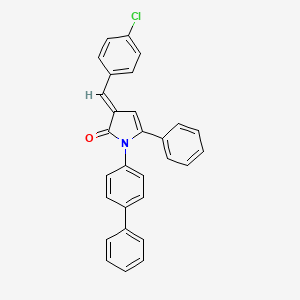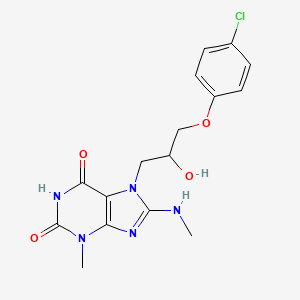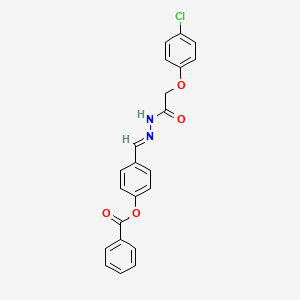
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidones This compound is characterized by its complex structure, which includes a biphenyl group, a chlorobenzylidene moiety, and a phenyl group attached to a pyrrolidone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-4-carbaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with phenylhydrazine to form the hydrazone, which undergoes cyclization to yield the final pyrrolidone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable for the development of high-performance materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit specific enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-1-(biphenyl-4-yl)-3-(4-fluorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a fluorine atom instead of chlorine.
(3E)-1-(biphenyl-4-yl)-3-(4-methylbenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of chlorine.
(3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylidene moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C29H20ClNO |
|---|---|
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
(3E)-3-[(4-chlorophenyl)methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C29H20ClNO/c30-26-15-11-21(12-16-26)19-25-20-28(24-9-5-2-6-10-24)31(29(25)32)27-17-13-23(14-18-27)22-7-3-1-4-8-22/h1-20H/b25-19+ |
Clé InChI |
YGWFFUJXGLRQBA-NCELDCMTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(C=C4)Cl)/C3=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(C=C4)Cl)C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687642.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687647.png)
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B11687649.png)


![(5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B11687687.png)
![5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687707.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11687708.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687709.png)


![17-(2-Chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11687726.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11687734.png)
![N'-[(Z)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11687738.png)
